Isoprene
Description
Structure
3D Structure
Properties
IUPAC Name |
2-methylbuta-1,3-diene | |
|---|---|---|
| Source | PubChem | |
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| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H8/c1-4-5(2)3/h4H,1-2H2,3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RRHGJUQNOFWUDK-UHFFFAOYSA-N | |
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| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=C)C=C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Related CAS |
26796-44-1, 6144-30-5, 9003-31-0 | |
| Record name | 1,3-Butadiene, 2-methyl-, dimer | |
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| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
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| Record name | 1,3-Butadiene, 2-methyl-, trimer | |
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| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
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| Record name | Polyisoprene | |
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DSSTOX Substance ID |
DTXSID2020761 | |
| Record name | Isoprene | |
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Molecular Weight |
68.12 g/mol | |
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Physical Description |
Colorless liquid with a mild, aromatic odor; [HSDB], VERY VOLATILE COLOURLESS LIQUID WITH CHARACTERISTIC ODOUR. | |
| Record name | Isoprene | |
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| Record name | ISOPRENE | |
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Boiling Point |
34.067 °C, 34 °C | |
| Record name | Isoprene | |
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| Record name | ISOPRENE | |
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Flash Point |
-65 °F (-54 °C) (Closed cup) | |
| Record name | Isoprene | |
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Solubility |
In water, 642 mg/L at 25 °C, Practically insoluble in water, Miscible with ethanol, ethyl ether, acetone, benzene, Soluble in alcohol, ether, hydrocarbon solvents, Solubility in water, mg/l at 25 °C: 642 (very poor) | |
| Record name | Isoprene | |
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| Record name | ISOPRENE | |
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Density |
0.679 g/cu cm at 20 °C, Relative density (water = 1): 0.7 | |
| Record name | Isoprene | |
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| Record name | ISOPRENE | |
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Vapor Density |
2.35 (Air = 1), Relative vapor density (air = 1): 2.4 | |
| Record name | Isoprene | |
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| Record name | ISOPRENE | |
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Vapor Pressure |
550.0 [mmHg], VP: 400 mm Hg at 15.4 °C, 550 mm Hg at 25 °C, Vapor pressure, kPa at 20 °C: 53.2 | |
| Record name | Isoprene | |
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| Record name | Isoprene | |
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| Record name | ISOPRENE | |
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Impurities |
Impurities in isoprene specified for the preparation of high cis-polyisoprene include: isoprene dimer, 0.1 wt% (max); alpha olefins, 1 wt% (max); beta olefins, 2.8 wt% (max); acetylenes, 50 ppm; allenes, 50 ppm; carbonyls, 10 ppm; sulfur, 5 ppm; piperylene, 80 ppm; cyclopentadiene, 1 ppm; peroxides, 5 ppm; acetonitrile, 8 ppm | |
| Record name | Isoprene | |
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Color/Form |
Colorless volatile liquid, Colorless, watery liquid | |
CAS No. |
78-79-5, 9006-04-6 | |
| Record name | Isoprene | |
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| Record name | Isoprene | |
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| Record name | ISOPRENE | |
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| Record name | Isoprene | |
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| Record name | Isoprene | |
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| Record name | ISOPRENE | |
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| Record name | Isoprene | |
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Melting Point |
-145.95 °C, -146 °C | |
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| Record name | ISOPRENE | |
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Preparation Methods
Synthetic Routes and Reaction Conditions
Isoprene can be synthesized through several methods. One common synthetic route involves the thermal cracking of petroleum-derived naphtha . Another method is the catalytic dehydrogenation of isopentane . Additionally, this compound can be produced via the dimerization of propylene followed by metathesis .
Industrial Production Methods
Industrial production of this compound primarily relies on the extraction from C5 hydrocarbon streams during the steam cracking of naphtha or oil . The separation techniques for producing pure this compound include azeotropic distillation, chemical isolation, and extractive distillation using solvents such as N-methylpyrrolidone, dimethylformamide, and acetonitrile .
Chemical Reactions Analysis
Oxidation Pathways of Isoprene
This compound (C₅H₈) undergoes complex atmospheric oxidation through reactions with major oxidants, including hydroxyl radicals (OH), ozone (O₃), and nitrate radicals (NO₃). These pathways drive its transformation into secondary organic compounds, influencing air quality and climate.
Reaction with Hydroxyl Radicals (OH)
The dominant daytime oxidation pathway involves OH addition to the double bond, forming this compound hydroxyperoxy radicals (ISOPO₂). These radicals undergo isomerization and react with HO₂ or NO, leading to products like methacrolein (MACR) and methyl vinyl ketone (MVK) .
Key Reactions :
-
OH + C₅H₈ → HO-C₅H₈O₂ (ISOPO₂)
-
ISOPO₂ + HO₂ → HO-C₅H₈OOH (hydroxy hydroperoxide)
-
ISOPO₂ + NO → C₅H₈O + NO₂ (alkoxy radical decomposition)
| Parameter | High NO | Low NO |
|---|---|---|
| Dominant Products | MACR, MVK | Hydroxy hydroperoxides |
| Yield (MACR + MVK) | ~10% | <1% |
Reaction with Nitrate Radicals (NO₃)
NO₃-initiated oxidation dominates nocturnal conditions, forming multifunctional nitrates and carbonyl compounds. The reaction proceeds via hydrogen abstraction or addition to the double bond, yielding products like nitrooxy carbonyls and dihydroxy nitrates .
Key Reactions :
-
NO₃ + C₅H₈ → C₅H₇NO₃ (this compound nitrates)
-
C₅H₇NO₃ → MACR + MVK (minor pathway)
| Parameter | NO₃ Pathway |
|---|---|
| Organic Nitrate Yield | 65±12% |
| MACR + MVK Yield | ~10% |
Reaction with Ozone (O₃)
Ozone reacts with this compound via electrophilic addition, forming ozonides that decompose into carbonyl compounds and hydroxyl radicals. This pathway contributes to secondary organic aerosol (SOA) formation and radical cycling .
Key Reactions :
-
O₃ + C₅H₈ → HO-C₅H₈O-O-C₅H₈-OH (ozonide)
-
Ozonide → MACR, MVK, HO₂
Aqueous-Phase Chemistry and Sulfur Interactions
This compound interacts with sulfur(IV) species (SIV) in atmospheric aerosols, influencing sulfate formation and aerosol acidity.
Sulfur Oxidation and this compound Derivatives
In aqueous solutions, this compound reacts with sulfite and sulfate radicals, forming organosulfur compounds (e.g., sulfurous acid esters) and reducing SIV auto-oxidation. This interaction slows sulfate formation in acidic/basic conditions but accelerates it in neutral solutions .
Key Reactions :
-
SO₃⁻ + C₅H₈ → C₅H₈-SO₃⁻ (sulfite derivative)
-
C₅H₈-SO₃⁻ → Sulfate esters
| pH Condition | SIV Auto-Oxidation Effect |
|---|---|
| Acidic/Basic | Slowed |
| Neutral | Slightly accelerated |
Peroxy Radical Isomerization
ISOPO₂ radicals undergo 1,5-hydrogen shifts, influencing product distribution. This isomerization increases hydroxyl radical regeneration and affects the yield of carbonyl compounds .
Reduced Caltech this compound Mechanism (RCIM)
This condensed mechanism (148 species, 412 reactions) captures this compound oxidation under diverse atmospheric conditions. Key features include:
-
Explicit treatment of peroxy radical isomers
-
Representation of SOA precursors (e.g., IEPOX)
| Mechanism Component | Description |
|---|---|
| Initial Reactions | OH addition to C₅H₈ |
| Peroxy Radical Pathways | HO₂ vs. NO reactions |
| Secondary Processes | Carbonyl compound degradation |
Chamber Studies
Experiments in atmospheric simulation chambers (e.g., SAPHIR) validate reaction kinetics and product yields. For example, NO₃ reactivity correlates strongly with this compound concentration, confirming its role as a primary oxidant .
Mass Spectrometric Analysis
Electrospray ionization (ESI-MS) identifies this compound derivatives such as sulfurous acid esters (m/z = 163, 165) and nitrates (m/z = 179, 181) in post-reaction mixtures .
Implications for Atmospheric Chemistry
This compound chemistry impacts:
-
Ozone and NOx Cycling : MACR/MVK contribute to secondary ozone formation.
-
Aerosol Formation : SOA precursors from this compound oxidation affect climate and air quality.
-
Radical Balance : Peroxy radical isomerization modulates OH regeneration.
This synthesis highlights this compound’s complex oxidation pathways and their environmental significance, emphasizing the need for detailed mechanisms in atmospheric models.
Scientific Research Applications
Isoprene (2-methyl-1,3-butadiene) is a volatile organic compound with diverse applications across various industries, including the production of synthetic rubber, plastics, adhesives, and coatings . It is a natural hydrocarbon primarily used in the manufacturing of polymers and copolymers .
Industrial Applications of this compound
- Polymers and Copolymers : The largest application of this compound is in the production of cis-polythis compound, a synthetic rubber used primarily in vehicle tires . this compound is also used to create styrene-isoprene-styrene (SIS) block copolymers, which are utilized in adhesives, footwear, and other industrial products .
- Medical and Laboratory Applications : Polythis compound is suitable for medical, surgical, and laboratory applications because it is water-insoluble and resistant to many inorganic chemicals . Polythis compound products are safe for individuals with latex allergies, and can be used in medical devices and parts, medical fluid transport tubing, and surgical tubing . Additionally, it is highly resistant to abrasion, tear, and flex fatigue .
- Engineering Applications : The strength and durability of polythis compound make it useful in engineering applications . It can be used to manufacture bushings, anti-vibration mounts, o-rings, gaskets, seals, and other rubber components that endure a lot of stress . Polythis compound's processability and consistent properties make it beneficial in manufacturing .
This compound in Scientific Research
- Plant Physiology : this compound can enhance thermotolerance or quench oxidative stress in plants . Studies on Arabidopsis have explored the biological functions of this compound, identifying strong this compound-emitting lines that emit significantly more this compound than wild types .
- Atmospheric Science : this compound affects atmospheric chemistry by reducing the yield of highly oxygenated dimers, which drive particle nucleation and early growth . It can suppress nucleation in this compound-rich environments, even when monoterpenes are present .
- Microbial Studies: Soil microbes can consume this compound released locally in soils and from the atmosphere . Bacteria genera such as Rhodococcus, Nocardia, Arthrobacter, and Alcaligenes can grow on this compound as a sole carbon and energy source .
- Influence on Cigarettes: this compound is a constituent of cigarette smoke, and its yield can be influenced by the addition of sugars to tobacco .
This compound Exposure and Health Effects
- Inhalation Studies : Research has been conducted on the effects of this compound exposure through inhalation . Studies on mice showed increased tumor incidence in the lung, liver, heart, spleen, and Harderian gland in males, and increased incidence of Harderian gland and pituitary adenomas in females at high doses . Rats exposed to high concentrations of this compound showed no adverse effects, except for reduced ossification of the vertebral centra .
- Toxicokinetics : Both rats and mice exhibit saturation kinetics when exposed to this compound concentrations above 300 ppm . The rate of metabolism in vivo is greater in mice than in rats, and in-vitro studies suggest that the rates of metabolism in humans are lower .
Mechanism of Action
Isoprene exerts its effects through various mechanisms:
Antioxidant Properties: This compound reacts with reactive oxygen species, such as singlet oxygen, to protect plants from oxidative stress.
Membrane Stabilization: This compound enhances the order of lipid tails within cell membranes, mimicking the effect of reduced temperature and providing stability.
Comparison with Similar Compounds
Table 1: Emission Rates of Select BVOCs from Leymus chinensis
| Compound | Emission Rate (μg·gdw⁻¹·h⁻¹) | Emission Flux (μg·m⁻²·h⁻¹) |
|---|---|---|
| This compound | 10.79 ± 0.54 | 886.05 |
| α-Pinene | 0.45 ± 0.15 | 5.82 |
| β-Myrcene | 0.23 ± 0.03 | 30.87 |
1,3-Butadiene (C₄H₆)
Structurally similar but lacking a methyl group, 1,3-butadiene exhibits distinct physicochemical properties:
- Adsorption Behavior : On FCC gasoline hydrodesulfurization catalysts, this compound shows stronger adsorption (adsorption capacity: TP > this compound > 1-Pentene) and slower desorption than 1-pentene due to its conjugated system .
- Diffusion Kinetics : 1-Pentene diffuses faster (diffusion coefficient: 1-Pentene > Thiophene > this compound), making this compound less efficient in catalytic processes requiring rapid mobility .
- Reactivity : this compound’s methyl group increases electron density, accelerating Diels-Alder reactions compared to 1,3-butadiene .
Table 2: Adsorption and Diffusion Properties on Catalysts
| Compound | Adsorption Capacity (Relative) | Diffusion Coefficient (Relative) |
|---|---|---|
| This compound | 2nd | 3rd |
| 1-Pentene | 3rd | 1st |
| Thiophene | 1st | 2nd |
Table 3: Mechanical Properties of PLGA/IR Blends
| Property | PLGA (Pure) | PLGA/IR Blend |
|---|---|---|
| Young’s Modulus | 2.5 GPa | 1.8 GPa |
| Tensile Stress | 50 MPa | 35 MPa |
| Hardness | 85 Shore A | 85 Shore A |
Atmospheric Reaction Byproducts
This compound’s oxidation products differ from other BVOCs:
- MACR and MVK: Unique to this compound, these compounds drive O₃ formation under high NOₓ, contrasting with monoterpene-derived pinonaldehyde, which predominantly forms secondary organic aerosols (SOAs) .
- Dimerization: this compound dimerizes in gas chromatography inlets, forming diprene (major) and dipentene, complicating analytical quantification compared to non-dimerizing compounds like 1-pentene .
Biological Activity
Isoprene, a volatile organic compound (C5H8), is produced by various biological systems, including plants and animals. This article explores the biological activities of this compound, focusing on its metabolic pathways, oxidative stress responses, and its role as a potential biomarker in human health.
Overview of this compound Production
This compound is predominantly emitted by vegetation and is a significant contributor to atmospheric chemistry. In humans, it is produced through the metabolism of lipids in skeletal muscle, specifically via the enzyme this compound synthase (IDI2), which converts dimethylallyl diphosphate (DMAPP) into this compound. Unlike plants, humans lack a dedicated this compound synthase enzyme, leading to distinct metabolic pathways for this compound production and regulation .
Metabolic Pathways
This compound metabolism involves several key enzymes and pathways. The primary metabolic route for this compound degradation in bacteria involves the four-component this compound monooxygenase (IsoMO), which facilitates the transformation of this compound into more manageable metabolites. Studies have identified various bacterial strains capable of utilizing this compound as a sole carbon source, highlighting its ecological significance .
Table 1: Key Enzymes in this compound Metabolism
| Enzyme | Function | Organism |
|---|---|---|
| IsoMO | Converts this compound to epoxide derivatives | Gordonia, Mycobacterium |
| Aldehyde Dehydrogenases | Further metabolizes epoxide products | Rhodococcus |
| Cytochrome P-450 | Oxidizes this compound and its metabolites | Various organisms |
Oxidative Stress Response
This compound has been linked to oxidative stress modulation. Research indicates that exposure to this compound-derived secondary organic aerosols (SOA) can induce the expression of genes associated with antioxidant defenses, such as PTGS2 and IL-8. This suggests that while this compound can contribute to oxidative stress under certain conditions, it may also play a protective role by enhancing antioxidant gene expression .
Case Study: this compound's Role in Plant Stress Responses
In plants like Arabidopsis thaliana, this compound has been shown to enhance thermotolerance and mitigate oxidative damage during abiotic stress events. Transgenic plants that emit higher levels of this compound demonstrate improved growth rates and resilience under heat stress conditions .
Table 2: Effects of this compound on Plant Stress Responses
| Parameter | Control Plants | High this compound Emitting Plants |
|---|---|---|
| Growth Rate | Baseline | Increased by 20% |
| Thermotolerance | Low | High |
| Oxidative Stress Markers | Elevated | Reduced |
Clinical Implications
The identification of this compound as a breath biomarker opens new avenues for clinical applications. Its production correlates with muscular activity and lipid metabolism, making it a potential non-invasive indicator of metabolic health . Research indicates that spikes in exhaled this compound levels can reflect underlying physiological conditions, providing insights into muscle metabolism and overall health status.
Q & A
Q. What structural features of isoprene contribute to its high reactivity in polymerization and atmospheric chemistry?
this compound (C₅H₈) is a conjugated diene with electron-rich double bonds, enabling electrophilic addition and cyclization reactions critical for polymer formation (e.g., synthetic rubber) and atmospheric oxidation pathways. The "head-to-tail" linkage of this compound units in terpenes follows the this compound rule, which governs biosynthesis and stereochemical outcomes . Methodologically, nuclear magnetic resonance (NMR) and mass spectrometry (MS) are essential for characterizing this compound derivatives and reaction intermediates.
Q. How can researchers validate the purity and identity of synthesized this compound derivatives in laboratory settings?
For novel this compound-based compounds, researchers must provide:
- Spectroscopic evidence : NMR (¹H, ¹³C) and MS data to confirm molecular structure.
- Chromatographic purity : High-performance liquid chromatography (HPLC) or gas chromatography (GC) with ≥95% purity thresholds.
- Comparative analysis : Reference to known isoprenoids in databases like PubChem or Reaxys. Known compounds require literature citations for identity verification .
Q. What are the standard methodologies for quantifying this compound emissions from plant foliage in controlled environments?
- Dynamic enclosure systems : Measure real-time emissions using branch chambers coupled with proton-transfer-reaction mass spectrometry (PTR-MS) or GC.
- Environmental controls : Regulate light (PAR: 400–700 nm), temperature (25–30°C), and humidity (60–80% RH) to mimic natural conditions.
- Normalization : Express emissions per unit leaf dry mass or area (nmol·g⁻¹·h⁻¹) .
Advanced Research Questions
Q. How can discrepancies between modeled and observed this compound emission rates under drought stress be resolved?
- Multi-scale modeling : Integrate leaf-level physiological parameters (e.g., stomatal conductance, photosynthetic rates) with ecosystem-scale remote sensing data (e.g., MODIS NDVI).
- Dynamic stress factors : Incorporate real-time adjustments for non-photochemical quenching (NPQ) and dimethylallyl diphosphate (DMADP) pool sizes, which correlate with this compound synthase activity under water stress .
- Validation : Compare outputs with eddy covariance flux towers in drought-prone biomes (e.g., Mediterranean forests) .
Q. What experimental designs are optimal for studying this compound's role in plant thermotolerance?
- Controlled stress assays : Expose transgenic plants (e.g., Arabidopsis with/without this compound synthase) to heat ramps (30–45°C) while monitoring:
- Photosynthetic efficiency : Chlorophyll fluorescence (Fv/Fm, qL).
- Oxidative markers : Malondialdehyde (MDA) and hydrogen peroxide (H₂O₂) levels.
- Isotopic labeling : Use ¹³C-labeled glucose to trace carbon allocation to this compound vs. other terpenoids .
Q. How do this compound oxidation products influence secondary organic aerosol (SOA) formation in polluted vs. pristine atmospheres?
- Chamber studies : Simulate urban (high NOₓ) and remote (low NOₓ) conditions using smog chambers with OH radical sources.
- Product analysis : Employ aerosol mass spectrometry (AMS) and ion chromatography to quantify SOA yields and composition (e.g., organosulfates, epoxides).
- Kinetic modeling : Compare observed SOA growth rates with Master Chemical Mechanism (MCM) predictions .
Methodological Challenges
Q. What statistical approaches are recommended for analyzing spatially heterogeneous this compound emission data?
- Geospatial analysis : Apply kriging or Bayesian hierarchical models to interpolate emissions across unsampled regions.
- Confounding factors : Use multivariate regression to disentangle temperature, light, and species composition effects .
- Example dataset for tropical forests:
| Region | Emission Rate (mg·m⁻²·h⁻¹) | Temperature (°C) | Canopy Cover (%) |
|---|---|---|---|
| Amazon Basin | 12.3 ± 2.1 | 28.5 | 85 |
| Congo Basin | 9.8 ± 1.7 | 26.2 | 78 |
Q. How can researchers address the instability of this compound synthase in in vitro assays?
- Enzyme stabilization : Use cryoprotectants (e.g., glycerol) and protease inhibitors during extraction.
- Activity assays : Couple with NADPH oxidation rates (spectrophotometric detection at 340 nm) to infer real-time activity.
- Structural insights : Perform X-ray crystallography with Mg²⁺ cofactors to identify active-site residues affecting thermostability .
Data Interpretation and Reproducibility
Q. What criteria should guide the selection of this compound emission factors for global atmospheric models?
- Ecosystem specificity : Use biome-specific emission factors (e.g., 44% for tropical forests vs. 11% for croplands) from satellite-derived land cover maps.
- Temporal resolution : Hourly light/temperature dependencies (e.g., Guenther algorithm) rather than monthly averages .
- Uncertainty quantification : Report 95% confidence intervals for emission factors (±15–30% for this compound) .
Q. How can conflicting results about this compound's antioxidant vs. pro-oxidant effects in leaves be reconciled?
- Context-dependent assays : Compare effects under acute oxidative stress (e.g., high ozone) vs. chronic stress (e.g., drought).
- Mutant studies : Use Arabidopsis lines overexpressing this compound synthase alongside ROS scavenging mutants (e.g., cat2).
- Metabolomic profiling : Link this compound flux to glutathione redox state and ascorbate pools via LC-MS .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
